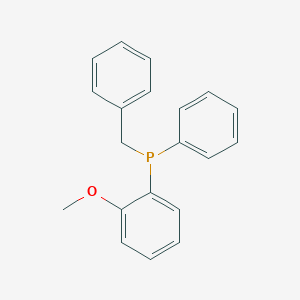
Benzyl(2-methoxyphenyl)phenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-methoxyphenyl)phenylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups: a benzyl group, a 2-methoxyphenyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines like Benzyl(2-methoxyphenyl)phenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of a halogenophosphine with a Grignard reagent or an organolithium compound. For instance, the reaction of chlorodiphenylphosphine with benzylmagnesium chloride in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-methoxyphenyl)phenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: New phosphine derivatives with different organic groups.
Scientific Research Applications
Benzyl(2-methoxyphenyl)phenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(2-methoxyphenyl)phenylphosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic cycles. This coordination can influence the reactivity and selectivity of the metal catalyst.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Bis(2-methoxyphenyl)phenylphosphine
- 2-Methoxyphenyl(methyl)phenylphosphine
Uniqueness
Benzyl(2-methoxyphenyl)phenylphosphane is unique due to the presence of the benzyl group, which can influence its steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity and the types of complexes it forms with metal centers, making it suitable for specific catalytic applications.
Properties
CAS No. |
881407-41-6 |
|---|---|
Molecular Formula |
C20H19OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
benzyl-(2-methoxyphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19OP/c1-21-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-15H,16H2,1H3 |
InChI Key |
PAJKIAXHFOXQHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


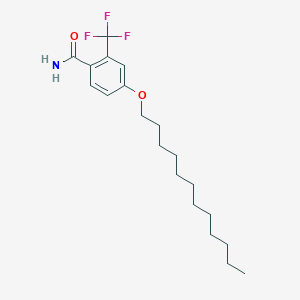
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
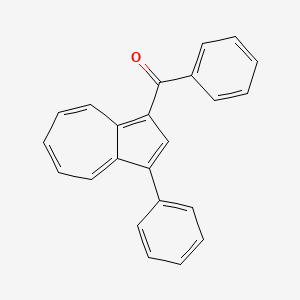
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
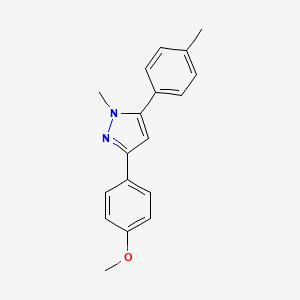

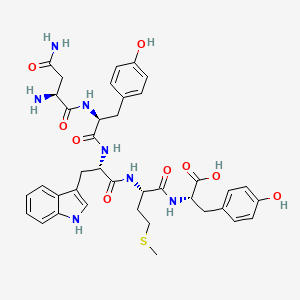
![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)

![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
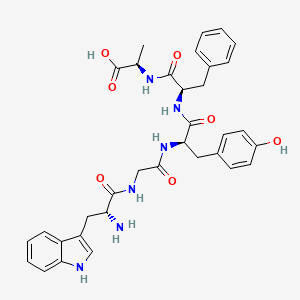
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
